molecular formula C15H17NO6 B038060 8-Hydroxyquinoline-beta-D-galactopyranoside CAS No. 113079-84-8

8-Hydroxyquinoline-beta-D-galactopyranoside

Cat. No.: B038060
CAS No.: 113079-84-8
M. Wt: 307.3 g/mol
InChI Key: BWMXDESAZVPVGR-BGNCJLHMSA-N
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Mechanism of Action

Target of Action

The primary target of 8-Hydroxyquinoline-β-D-galactopyranoside is the enzyme β-D-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

8-Hydroxyquinoline-β-D-galactopyranoside acts as a chromogenic substrate for β-D-galactosidase . When the enzyme acts on this compound, it cleaves the β-D-galactopyranoside moiety, leading to the release of 8-Hydroxyquinoline .

Result of Action

The interaction of 8-Hydroxyquinoline-β-D-galactopyranoside with β-D-galactosidase results in the formation of a brown precipitate . This color change provides a visual indication of the enzyme’s activity, making the compound useful in biochemical assays.

Action Environment

The action of 8-Hydroxyquinoline-β-D-galactopyranoside can be influenced by various environmental factors. For instance, the compound is recommended to be stored at −20°C , suggesting that temperature could affect its stability. Moreover, the pH and ionic strength of the solution could potentially influence the enzyme-substrate interaction and thus the efficacy of the compound as a chromogenic substrate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquinoline-beta-D-galactopyranoside typically involves the alkylation of 8-hydroxyquinoline with a suitable galactopyranoside derivative. One common method includes the use of 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyquinoline-beta-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can yield hydroquinoline derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.

Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Comparison with Similar Compounds

  • 8-Hydroxyquinoline-beta-D-glucopyranoside
  • 8-Hydroxyquinoline-beta-D-glucuronide sodium salt
  • 4-Methylumbelliferyl-beta-D-galactopyranoside

Comparison: 8-Hydroxyquinoline-beta-D-galactopyranoside is unique due to its specific chromogenic properties and its ability to act as a substrate for beta-D-galactosidase . Compared to similar compounds, it offers distinct advantages in terms of sensitivity and specificity in biochemical assays. Its potential therapeutic applications, particularly as an antiherpes drug and angiotensin II inhibitor, further highlight its uniqueness .

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10-,12+,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMXDESAZVPVGR-BGNCJLHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432254
Record name 8-Hydroxyquinoline-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113079-84-8
Record name 8-Quinolinyl β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113079-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyquinoline-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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